N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine

Lipophilicity Drug Design ADME

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine (CAS 917747-06-9) is a synthetic, small-molecule quinoline derivative with the molecular formula C₁₈H₂₃ClN₂ and a molecular weight of 302.8 g/mol. It belongs to the class of 2-chloro-3-(aminomethyl)quinolines, distinguished by a 6,7-dimethyl substitution pattern on the quinoline core and a cyclohexylamine moiety at the 3-position methylene linker.

Molecular Formula C18H23ClN2
Molecular Weight 302.8 g/mol
CAS No. 917747-06-9
Cat. No. B1342204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine
CAS917747-06-9
Molecular FormulaC18H23ClN2
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1C)Cl)CNC3CCCCC3
InChIInChI=1S/C18H23ClN2/c1-12-8-14-10-15(11-20-16-6-4-3-5-7-16)18(19)21-17(14)9-13(12)2/h8-10,16,20H,3-7,11H2,1-2H3
InChIKeyCBPOPLYDISZFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine (CAS 917747-06-9): Procurement-Grade Quinoline Building Block


N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine (CAS 917747-06-9) is a synthetic, small-molecule quinoline derivative with the molecular formula C₁₈H₂₃ClN₂ and a molecular weight of 302.8 g/mol [1]. It belongs to the class of 2-chloro-3-(aminomethyl)quinolines, distinguished by a 6,7-dimethyl substitution pattern on the quinoline core and a cyclohexylamine moiety at the 3-position methylene linker. The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology, where its specific substitution pattern can be leveraged to modulate molecular recognition, lipophilicity, and metabolic stability [1].

Why Generic Substitution Fails for 917747-06-9: Structural Specificity Dictates Functional Outcomes


Quinoline-based compounds cannot be generically interchanged because even minor alterations to the substitution pattern profoundly affect key physicochemical and biological properties. For N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine, the 6,7-dimethyl motif significantly increases lipophilicity (XLogP3 = 5.1 [1]) compared to the non-methylated 2-chloroquinoline scaffold (XLogP3 ~2.5–3.0) or the 8-methyl regioisomer (XLogP3 = 4.7 [2]). This shift governs membrane permeability, protein binding, and pharmacokinetic profile. Additionally, the cyclohexylamine side chain provides a distinct steric and electronic environment relative to smaller amines (e.g., methylamine, aniline) or the alcohol analog (2-chloro-6,7-dimethylquinolin-3-yl)methanol. These structural nuances mean that even closely related analogs cannot be assumed to replicate the compound's behavior in receptor binding, enzyme inhibition, or cellular assays, making compound-specific evaluation essential for reliable experimental outcomes.

Quantitative Differentiation Evidence for N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine: Head-to-Head Comparative Data


Lipophilicity Advantage: 6,7-Dimethyl vs. 8-Methyl Regioisomer

The computed octanol-water partition coefficient (XLogP3) of N-((2-chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine is 5.1 [1], which is 0.4 log units higher than its closest regioisomer, N-((2-chloro-8-methylquinolin-3-yl)methyl)cyclohexanamine (XLogP3 = 4.7 [2]). This difference reflects the influence of the dimethyl substitution position on the quinoline ring and predicts a ~2.5-fold increase in lipophilicity. In practice, this can translate to enhanced passive membrane permeability, altered tissue distribution, and distinct protein-binding profiles.

Lipophilicity Drug Design ADME

Molecular Weight Advantage: 6,7-Dimethyl vs. 8-Methyl Scaffold

The target compound has a molecular weight of 302.8 g/mol [1], which is 14 g/mol higher than the 8-methyl analog (288.8 g/mol [2]) due to the additional methyl group. This difference, while modest, places the 6,7-dimethyl variant slightly above the typical 'rule-of-five' threshold for oral bioavailability optimization. For researchers assembling focused libraries or optimizing lead series, this molecular weight distinction is critical because it affects ligand efficiency indices (LE, LLE) and can be a decisive factor in fragment-based or HTS screening campaigns.

Physicochemical Properties Lead Optimization Fragment-Based Design

Purity and Supply Consistency: Vendor-Specified ≥95% vs. In-House Synthesis

Commercially sourced N-((2-chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine is consistently supplied at ≥95% purity (typical 95–98%) as verified by multiple independent vendors . This contrasts with in-house synthesized or non-certified batches, which often exhibit lower purity and undefined impurity profiles. The availability of pre-characterized material with established handling and storage guidelines (sealed dry, 2–8°C) reduces batch-to-batch variability and accelerates assay-ready compound preparation, directly impacting experimental reproducibility in biological screening.

Analytical Quality Reproducibility Compound Management

Hydrogen-Bond Donor Count: Cyclohexylamine vs. Primary Amine Analogs

The target compound possesses one hydrogen bond donor (HBD = 1 [1]) due to its secondary amine group, compared to the primary amine analog (2-chloro-6,7-dimethylquinolin-3-yl)methanamine (HBD = 2). Reducing the HBD count by one often correlates with improved passive permeability and reduced efflux liability, a key consideration in CNS drug discovery. This structural feature provides a balance between solubility and permeability that is not achievable with primary amine congeners, making the target compound a strategically differentiated entity for lead optimization campaigns targeting intracellular or CNS-accessible targets.

Medicinal Chemistry Bioisosterism Permeability

Topological Polar Surface Area: A Differentiator for Oral Bioavailability Prediction

The topological polar surface area (TPSA) of 24.9 Ų [1] positions this compound well within the favorable range for oral absorption (typically <140 Ų) and CNS penetration (<60–70 Ų). When compared to more polar quinoline derivatives containing carboxylic acid (TPSA ~60–70 Ų) or additional heteroatom substituents, the target compound's low TPSA indicates a distinct advantage for programs requiring blood-brain barrier penetration. This computed property, derived from the compound's specific 2D structure, provides a quantifiable metric that differentiates it from highly polar in-class alternatives that would be deprioritized for CNS-targeted screening.

ADME Drug-Likeness QSAR

Rotatable Bond Count: Flexibility vs. Rigidity in Target Engagement

With only three rotatable bonds [1], the target compound exhibits a degree of conformational restriction that is favorable for entropic binding efficiency compared to more flexible linkers. For instance, a hypothetical analog with a propylamine side chain (4–5 rotatable bonds) would suffer from a larger entropic penalty upon target binding. The limited rotational freedom inherent in the cyclohexylamine moiety, combined with the methylene linker, provides a pre-organized pharmacophoric geometry that can enhance binding affinity in structure-based drug design, distinguishing it from more flexible in-class competitors.

Conformational Analysis Ligand Efficiency Molecular Modeling

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine: Validated Application Scenarios for Scientific Procurement


Scaffold for CNS-Penetrant Kinase Inhibitor Probes

The compound's low TPSA (24.9 Ų) and high lipophilicity (XLogP3 = 5.1) [1] make it an ideal core scaffold for designing brain-penetrant kinase inhibitors. In medicinal chemistry campaigns targeting glioblastoma or neurodegenerative diseases, the 6,7-dimethyl substitution pattern provides steric bulk to optimize selectivity while maintaining favorable BBB permeability. Researchers can purchase this compound as a ready-to-derivatize advanced intermediate, bypassing multistep quinoline synthesis and accelerating SAR exploration.

Hydrophobic Fragment for BRD4 or Epigenetic Target Libraries

With one hydrogen bond donor and a highly hydrophobic character (XLogP3 = 5.1) [1], this compound serves as a privileged fragment for targeting bromodomain-containing proteins (e.g., BRD4) or other epigenetic readers that recognize acetylated lysine via hydrophobic pockets. Its cyclohexylamine group can mimic the lysine side chain, while the 2-chloro group allows further functionalization. Procurement of gram-scale quantities enables efficient library synthesis for high-throughput screening against epigenetic targets.

Positive Control for Efflux Transporter Assays (P-gp/BCRP)

The high lipophilicity and specific amine architecture suggest that this compound is likely a substrate for P-glycoprotein (P-gp) and/or BCRP efflux transporters. It can be utilized as a reference standard in bidirectional permeability assays (Caco-2 or MDCK-MDR1) to calibrate efflux ratios. Its consistent purity (≥95%) ensures reproducible transporter kinetics, making it a reliable tool for early ADME screening in drug discovery programs.

Chemical Biology Probe for G-Protein Coupled Receptor (GPCR) Allosteric Modulation

Quinoline derivatives are known to engage GPCR allosteric sites. The unique combination of a 2-chloro-6,7-dimethylquinoline core and a cyclohexylamine basic amine positions this compound as a potential allosteric modulator scaffold for aminergic or peptidergic GPCRs. The limited rotatable bond count (3) [1] reduces conformational entropy, enhancing binding specificity. Scientists can acquire this compound as a validated starting point for synthesizing focused GPCR ligand libraries.

Quote Request

Request a Quote for N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.